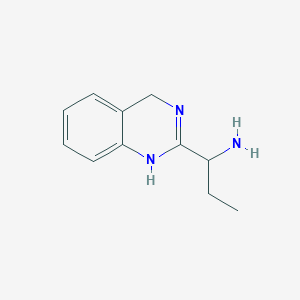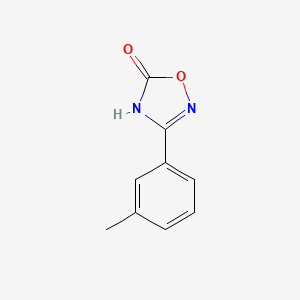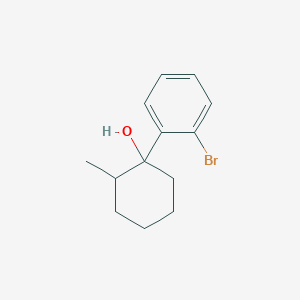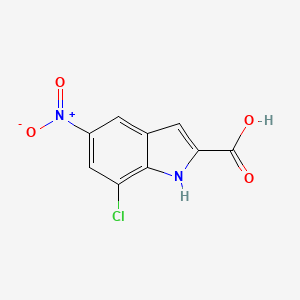
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a prop-2-en-1-yl group. This compound is of interest in organic chemistry due to its potential reactivity and applications in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane can be achieved through several methods:
Allylation of Cyclobutane: Starting with cyclobutane, an allylation reaction can introduce the prop-2-en-1-yl group.
Bromination: The bromomethyl group can be introduced via bromination of the corresponding methyl derivative using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This might include continuous flow reactors and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane can undergo various chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide, or other strong bases.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted cyclobutane derivatives can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alcohols.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Use in the production of polymers or other industrial chemicals.
作用机制
The mechanism by which 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane exerts its effects depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Oxidation: The compound is oxidized by an oxidizing agent, leading to the formation of a carbonyl group.
Addition Reactions: The double bond in the prop-2-en-1-yl group reacts with an electrophile, leading to the addition of new atoms or groups.
相似化合物的比较
Similar Compounds
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(but-2-en-1-yl)cyclobutane: Similar structure but with a but-2-en-1-yl group instead of prop-2-en-1-yl.
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
属性
分子式 |
C8H13Br |
|---|---|
分子量 |
189.09 g/mol |
IUPAC 名称 |
1-(bromomethyl)-1-prop-2-enylcyclobutane |
InChI |
InChI=1S/C8H13Br/c1-2-4-8(7-9)5-3-6-8/h2H,1,3-7H2 |
InChI 键 |
ZPXRGOCRUWQEHT-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1(CCC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)

![Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13189662.png)

![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
![Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13189686.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13189689.png)


![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)
amine](/img/structure/B13189698.png)
